(S)-2-(2-oxopyrrolidin-1-yl)propanoic acid
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Overview
Description
(S)-2-(2-oxopyrrolidin-1-yl)propanoic acid is a chiral compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidinone ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the production of the desired enantiomer. One common synthetic route involves the reaction of a chiral amine with an appropriate acid chloride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can significantly reduce the reaction time compared to batch processes. Additionally, the use of flow reactors can improve the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-oxopyrrolidin-1-yl)propanoic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce pyrrolidine derivatives. Substitution reactions can result in a variety of substituted pyrrolidinones.
Scientific Research Applications
(S)-2-(2-oxopyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged.
Mechanism of Action
The mechanism of action of (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-oxopyrrolidin-1-yl)propanoic acid: The enantiomer of the compound, which may have different biological activity and properties.
2-pyrrolidinone: A simpler analog that lacks the propanoic acid moiety.
N-acetyl-2-pyrrolidinone: A derivative with an acetyl group attached to the nitrogen atom.
Uniqueness
(S)-2-(2-oxopyrrolidin-1-yl)propanoic acid is unique due to its chiral nature and the presence of both a pyrrolidinone ring and a propanoic acid moiety. This combination of features gives it distinct chemical and biological properties compared to similar compounds. Its chiral center can lead to enantioselective interactions with biological targets, making it a valuable compound in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2S)-2-(2-oxopyrrolidin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWBSPLLLYOJH-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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